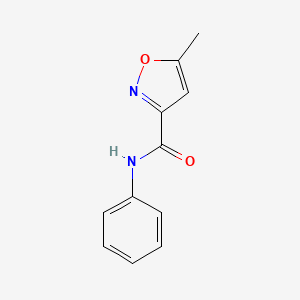

5-Methyl-N-phenylisoxazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-N-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-7-10(13-15-8)11(14)12-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLOCKIDPCWRKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80244369 | |

| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80244369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99984-65-3 | |

| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099984653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80244369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Isoxazole-3-Carboxamide Core as a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Pharmacological Potential of Isoxazole-3-Carboxamide Scaffolds

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have established it as a "privileged scaffold." When functionalized with a carboxamide group at the 3-position, the resulting isoxazole-3-carboxamide core structure unlocks a vast and versatile chemical space for drug discovery. This scaffold serves as a rigid framework, allowing for the precise spatial orientation of various substituents that can interact with a multitude of biological targets.

The inherent polarity and hydrogen bonding capabilities of the carboxamide linker, combined with the diverse substitution patterns possible on the isoxazole ring and the amide nitrogen, have led to the development of compounds with a remarkably broad spectrum of biological activities.[1][2] These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscoring the scaffold's therapeutic promise.[1][3]

This guide provides a comprehensive exploration of the pharmacological potential of isoxazole-3-carboxamide derivatives. We will delve into their key therapeutic applications, elucidate the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for their evaluation. The causality behind experimental design is emphasized, offering researchers and drug development professionals a robust framework for advancing their own discovery programs based on this versatile scaffold.

General Synthesis Strategies

The construction of the isoxazole-3-carboxamide core is typically achieved through robust and versatile synthetic routes. A common and efficient method involves the coupling reaction between a pre-formed isoxazole-3-carboxylic acid and a desired amine.[4][5] This amidation is often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP).[4][5][6] The isoxazole-3-carboxylic acid precursor itself can be synthesized through methods like the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[1] Another approach involves a one-pot synthesis where raw materials like dimethyl oxalate and acetone undergo Claisen condensation, followed by condensation-cyclization with a hydroxylammonium salt and subsequent ammonification.[7] This synthetic flexibility allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.

Anticancer Potential: Targeting Malignant Proliferation

Isoxazole-3-carboxamide derivatives have emerged as a significant class of compounds with potent antiproliferative activities against a wide range of cancer cell lines.[4][5] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that are dysregulated in cancer, such as those governed by protein kinases, and the induction of programmed cell death (apoptosis).

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many isoxazole-3-carboxamide derivatives exert their anticancer effects by functioning as kinase inhibitors.[8] Kinases are crucial enzymes that regulate the majority of cellular processes, and their aberrant activity is a hallmark of many cancers.[9] The isoxazole scaffold can be tailored to fit into the ATP-binding pocket of specific kinases, preventing phosphorylation and thereby halting downstream signaling cascades that promote cell growth and survival.

Furthermore, several derivatives have been shown to induce apoptosis in cancer cells. For instance, compounds 2d and 2e (from a specific study) were found to cause a delay in the G2/M phase of the cell cycle and shift the cell death mechanism from necrosis to apoptosis in Hep3B liver cancer cells.[5] This targeted induction of cell suicide is a highly desirable trait for an anticancer agent.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells. The development of new anticancer agents relies heavily on in vitro assays to provide an initial screening platform before moving to more complex in vivo studies.[10][11][12][13]

| Compound ID | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| 2d | HeLa (Cervical) | 15.48 | [5] |

| 2d | Hep3B (Liver) | ~23 | [5] |

| 2e | Hep3B (Liver) | ~23 | [5] |

| 2a | MCF-7 (Breast) | 39.80 | [5] |

| 2b | HeLa (Cervical) | 0.11 ± 0.10 | [14] |

| 2c | MCF-7 (Breast) | 1.59 ± 1.60 | [14] |

This table presents a selection of reported IC₅₀ values to illustrate the potency of specific isoxazole-3-carboxamide derivatives.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a foundational colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15][16] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product that is insoluble in water.[17] The intensity of the purple color, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[18]

Causality: This assay is chosen for initial high-throughput screening due to its reliability, simplicity, and cost-effectiveness.[19] It provides a quantitative measure of a compound's cytostatic or cytotoxic effect by directly assessing the metabolic health of the cell population. A reduction in the formazan signal indicates a loss of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoxazole-3-carboxamide test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

-

Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.[19]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[15]

-

Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.

Visualization: Anticancer Screening Workflow

Caption: Workflow for in vitro screening and validation of isoxazole-3-carboxamide anticancer potential.

Antimicrobial Efficacy: Combating Pathogenic Microbes

The isoxazole-3-carboxamide scaffold is also a promising platform for the development of novel antimicrobial agents.[1][2] Derivatives have demonstrated activity against a range of pathogenic bacteria and fungi, offering potential solutions to the growing challenge of antimicrobial resistance.[6][20]

Mechanism of Action

The antimicrobial effects of these compounds are believed to arise from their ability to interfere with essential microbial processes.[1] While specific targets are often unique to the derivative, potential mechanisms include the inhibition of crucial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways. For example, some isoxazole derivatives have been designed as inhibitors of bacterial serine acetyltransferase, an enzyme involved in cysteine biosynthesis.[21]

Quantitative Data: Antimicrobial Activity

The potency of an antimicrobial agent is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that completely inhibits the visible growth of a microorganism after overnight incubation.[22]

| Compound ID | Organism | MIC (mg/mL) | Reference |

| ISD-5 | S. aureus | Potent | |

| ISD-6 | E. coli | Potent | |

| A8 | P. aeruginosa | 2.00 | [6] |

| A8 | K. pneumonia | 2.00 | [6] |

| A8 | C. albicans | 2.00 | [6] |

| 2c | C. albicans | 2.0 | [14] |

This table highlights the MIC values for selected compounds against various bacterial and fungal strains.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique used to determine the MIC of an antimicrobial agent.[23] It involves challenging the microorganism with a serial dilution of the compound in a liquid growth medium.

Causality: This method is preferred over diffusion assays for determining MIC because it provides a precise numerical value for potency and is less affected by the compound's solubility and diffusion characteristics in agar.[24] It is highly suitable for screening multiple compounds and organisms simultaneously in a 96-well plate format.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile broth to all wells. Prepare a stock solution of the test compound in DMSO. Add 50 µL of the compound stock to the first well and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[22]

Visualization: Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a driver of numerous diseases, including arthritis, cardiovascular disorders, and some cancers.[25] Isoxazole-3-carboxamide derivatives have demonstrated significant anti-inflammatory potential, often by targeting key enzymes in the inflammatory pathway like cyclooxygenases (COX).[2][6]

Mechanism of Action: COX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation. Several isoxazole-3-carboxamide compounds have been evaluated as COX inhibitors.[6] For example, compound A13 showed potent inhibition of both COX-1 and COX-2 with IC₅₀ values of 64 nM and 13 nM, respectively, demonstrating a favorable selectivity towards COX-2.[6]

Experimental Protocol: In Vitro Protein Denaturation Inhibition Assay

Protein denaturation is a well-documented cause of inflammation.[26] This assay provides a simple and effective in vitro model to screen for anti-inflammatory activity by measuring a compound's ability to inhibit thermally-induced protein denaturation.[27]

Causality: This assay is selected as a rapid preliminary screening tool. The rationale is that the ability of a compound to prevent the denaturation of proteins (in this case, egg albumin or bovine serum albumin) is correlated with its ability to mitigate inflammatory processes in vivo.[26]

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations (e.g., 100-500 µg/mL) and 0.5 mL of 1% aqueous solution of egg albumin.

-

pH Adjustment: Adjust the pH of the mixture to 6.8 using phosphate-buffered saline (PBS).

-

Incubation: Incubate the mixtures at 37°C for 20 minutes.[27]

-

Heat-Induced Denaturation: Induce denaturation by heating the samples in a water bath at 70°C for 10 minutes.[27]

-

Cooling: After heating, cool the samples to room temperature.

-

Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.[27]

-

Controls: Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control. A control solution without the test compound represents 100% denaturation.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Visualization: Simplified Inflammatory Pathway

Caption: Inhibition of the COX pathway by isoxazole-3-carboxamide derivatives.

Neuroprotective and Neuromodulatory Roles

The isoxazole-3-carboxamide scaffold has shown significant promise in the challenging field of neuroscience, with derivatives being investigated for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[3][28] Their activity often stems from their ability to modulate key neurotransmitter receptors or protect neurons from excitotoxicity and oxidative stress.[29]

Mechanism of Action: AMPA Receptor Modulation

A key area of investigation is the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors, which are critical for synaptic transmission.[30] Dysregulation of these receptors can lead to excitotoxicity, a process implicated in neuronal death. Specific fluorophenyl-isoxazole-carboxamide derivatives have been shown to act as modulators of GluA2-containing AMPA receptors, reducing their currents and altering their kinetics.[31][32] This modulation can protect neurons from excitotoxic injury, representing a viable therapeutic strategy for conditions like Parkinson's disease.[30]

Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This protocol assesses the ability of a compound to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from death induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

Causality: Oxidative stress is a major contributor to neuronal cell death in many neurodegenerative diseases.[33] This assay directly tests the hypothesis that the compound has neuroprotective effects by measuring its capacity to preserve cell viability in the face of a relevant toxic insult. A positive result suggests the compound may have antioxidant or pro-survival signaling activity.

Step-by-Step Methodology:

-

Cell Culture: Culture SH-SY5Y cells in a 96-well plate until they reach approximately 80% confluency. For enhanced neuronal characteristics, cells can be differentiated with retinoic acid prior to the experiment.

-

Compound Pre-treatment: Treat the cells with various concentrations of the isoxazole-3-carboxamide derivative for a period of 1-2 hours. This allows the compound to enter the cells and potentially activate protective pathways.

-

Induction of Oxidative Stress: Add a neurotoxin (e.g., H₂O₂ at a final concentration of 100-200 µM) to the wells (except for the untreated control wells).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Viability Assessment: Measure cell viability using a quantitative method such as the MTT or XTT assay, as described in the anticancer section. The principle remains the same: measuring the metabolic activity of the surviving cells.[17]

-

Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with the neurotoxin alone. An increase in viability indicates a neuroprotective effect. Calculate the percentage of neuroprotection relative to the toxin-treated control.

Visualization: Neuroprotective Mechanism of Action

Caption: Proposed mechanism of neuroprotection against oxidative stress by isoxazole-3-carboxamides.

Kinase Inhibitory Activity

As briefly mentioned in the anticancer section, the ability to inhibit protein kinases is one of the most significant pharmacological properties of the isoxazole-3-carboxamide scaffold.[8] This activity is not limited to cancer and has relevance across many therapeutic areas, including inflammation and immunology.

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol describes a common, high-throughput method for measuring kinase activity and its inhibition. The principle is based on quantifying the amount of ATP remaining after a kinase reaction.[8] Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates inhibition (ATP conserved).

Causality: This assay format is highly sensitive and directly measures the consumption of a key substrate (ATP), providing a robust readout of enzyme activity.[34] Its "add-and-read" format minimizes steps, making it ideal for screening large compound libraries to identify potential kinase inhibitors.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the target kinase, the specific substrate peptide/protein, and ATP in a suitable kinase assay buffer.

-

Compound Dispensing: In a 384-well white plate, dispense the isoxazole-3-carboxamide test compounds at various concentrations. Include positive controls (a known inhibitor like staurosporine) and negative controls (DMSO vehicle).[9]

-

Kinase Addition: Add the kinase enzyme solution to all wells and incubate for 10-30 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase.[9]

-

Initiate Reaction: Add the ATP/substrate mixture to each well to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.

-

ATP Detection: Add an ATP detection reagent (e.g., a luciferase/luciferin-based reagent). This reagent will produce a luminescent signal proportional to the amount of ATP remaining in the well.

-

Signal Measurement: After a short incubation (10 minutes), measure the luminescence intensity using a plate reader.

-

Data Analysis: Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Visualization: Kinase Inhibition Assay Workflow

Caption: A typical workflow for a luminescence-based kinase inhibition assay.

Conclusion and Future Perspectives

The isoxazole-3-carboxamide scaffold represents a remarkably versatile and pharmacologically significant core structure in drug discovery. Its synthetic tractability allows for extensive structural diversification, leading to compounds with potent and often selective activity against a wide array of biological targets. We have demonstrated its profound potential in developing novel agents for oncology, infectious diseases, inflammation, and neurological disorders.

The self-validating nature of the described protocols—from initial high-throughput viability screens to specific mechanistic assays—provides a clear and logical path for researchers to follow. The causality behind each experimental choice ensures that the data generated is both robust and directly relevant to the therapeutic hypothesis being tested.

Future research will undoubtedly focus on refining the selectivity of these compounds to minimize off-target effects and improve their safety profiles. The integration of computational modeling and structure-based drug design will further accelerate the optimization of lead compounds. As our understanding of complex disease pathways deepens, the isoxazole-3-carboxamide scaffold is poised to remain a highly valuable and enduring platform for the development of next-generation therapeutics.

References

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (URL: [Link])

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. (URL: [Link])

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (URL: [Link])

-

Measuring Antimicrobial Activity. (URL: [Link])

-

Antibacterial Testing | International and Accredited Lab. (URL: [Link])

-

In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (URL: [Link])

-

Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. (URL: [Link])

-

Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives - Scholars Research Library. (URL: [Link])

-

Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC. (URL: [Link])

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (URL: [Link])

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - MDPI. (URL: [Link])

-

The Therapeutic Potential of Isoxazole Carboxamides in Speech-Language Pathology. (URL: [Link])

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (URL: [Link])

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: [Link])

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (URL: [Link])

-

Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC. (URL: [Link])

-

Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC. (URL: [Link])

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - Preprints.org. (URL: [Link])

-

Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - The Hebrew University of Jerusalem. (URL: [Link])

-

In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications. (URL: [Link])

-

(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (URL: [Link])

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed. (URL: [Link])

-

Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

-

Synthesis and antimicrobial evaluation of new isoxazole carboxamides - ResearchGate. (URL: [Link])

-

(PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents - ResearchGate. (URL: [Link])

-

Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org. (URL: [Link])

-

Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - An-Najah Staff. (URL: [Link])

-

Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies - MDPI. (URL: [Link])

-

In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea - Chemical Engineering Transactions. (URL: [Link])

- CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google P

-

Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed. (URL: [Link])

-

Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives | Bentham Science Publishers. (URL: [Link])

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - MDPI. (URL: [Link])

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC. (URL: [Link])

-

Assay Development for Protein Kinase Enzymes - NCBI - NIH. (URL: [Link])

-

Isoxazole‐Carboxamide Modulators of GluA2‐Containing α‐Amino‐3‐hydroxy‐5‐methyl‐4‐isoxazole‐propionic Acid Receptors in Parkinson's Disease | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. kuey.net [kuey.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. ontosight.ai [ontosight.ai]

- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. noblelifesci.com [noblelifesci.com]

- 12. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 13. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. biotium.com [biotium.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]

- 22. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. woah.org [woah.org]

- 25. researchgate.net [researchgate.net]

- 26. cetjournal.it [cetjournal.it]

- 27. bbrc.in [bbrc.in]

- 28. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. cris.huji.ac.il [cris.huji.ac.il]

- 31. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs[v1] | Preprints.org [preprints.org]

- 34. reactionbiology.com [reactionbiology.com]

history and discovery of isoxazole carboxamide ligands

An In-Depth Technical Guide to the History and Discovery of Isoxazole Carboxamide Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and biological evaluation of isoxazole carboxamide ligands. By delving into the causality behind experimental choices and grounding claims in authoritative sources, this document aims to be an essential resource for researchers in drug discovery and development. We will explore the evolution of synthetic methodologies, dissect key mechanisms of action across various therapeutic areas, and present detailed experimental protocols for the characterization of these potent molecules.

The Genesis of a Privileged Scaffold: Early History and Discovery

The story of isoxazole carboxamides is not one of a single breakthrough but rather an evolution, building upon the foundational principles of heterocyclic chemistry. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has long been recognized for its chemical stability and its ability to act as a bioisostere for other functional groups.[1][2] Its unique electronic properties and potential for diverse substitutions made it an attractive starting point for medicinal chemists.

Early investigations into isoxazole-containing molecules were broad, exploring a range of potential biological activities. The incorporation of a carboxamide linker (-CONH-) proved to be a pivotal moment. This functional group is a common feature in many biologically active molecules, known for its ability to form crucial hydrogen bonds with protein targets. The combination of the isoxazole ring and the carboxamide linker created a "privileged scaffold" – a molecular framework that is predisposed to interacting with a variety of biological targets with high affinity and specificity.

The true potential of this class of compounds was realized with the discovery and development of drugs like Leflunomide , an immunomodulatory agent approved for the treatment of rheumatoid arthritis.[3] Leflunomide's success spurred further interest in the isoxazole carboxamide core, leading to its exploration in a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4]

Constructing the Core: Synthetic Methodologies

The synthesis of isoxazole carboxamide derivatives can be achieved through various routes, ranging from classical condensation reactions to modern solid-phase synthesis techniques. The choice of synthetic strategy is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

General Synthetic Approach: 1,3-Dipolar Cycloaddition

A cornerstone in the synthesis of the isoxazole ring is the [3+2] cycloaddition reaction, particularly the reaction of a nitrile oxide with an alkyne. This method offers a high degree of control over the regiochemistry of the resulting isoxazole. The subsequent coupling of a carboxylic acid to an amine to form the carboxamide bond is a standard and well-optimized transformation in organic synthesis.

A general workflow for the synthesis of isoxazole carboxamides is depicted below:

Caption: General synthetic workflow for isoxazole carboxamide ligands.

Experimental Protocol: Synthesis of a Phenyl-Isoxazole Carboxamide Derivative

This protocol provides a detailed methodology for the synthesis of a 5-methyl-3-phenylisoxazole-4-carboxamide derivative, a common scaffold in medicinal chemistry.[3]

Step 1: Synthesis of 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid

-

Dissolve 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid (1 equivalent) in dichloromethane (DCM).

-

Add 4-dimethylaminopyridine (DMAP) (0.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.1 equivalents) to the solution.

-

Stir the mixture under an inert atmosphere (e.g., argon) at room temperature for 30 minutes. This activates the carboxylic acid for coupling.

-

Add the desired aniline derivative (1.05 equivalents) to the reaction mixture.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole carboxamide derivative.

Step 2: Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O stretch.

Therapeutic Applications and Mechanisms of Action

The versatility of the isoxazole carboxamide scaffold has led to its exploration in a wide range of therapeutic areas. The following sections highlight key examples and their underlying mechanisms of action.

Anticancer Activity

Isoxazole carboxamides have emerged as potent anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[3][5]

-

Kinase Inhibition: A significant number of isoxazole carboxamides have been developed as kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The isoxazole carboxamide scaffold can be readily modified to fit into the ATP-binding pocket of specific kinases, leading to their inhibition. For example, a series of 4-arylamido 3-methyl isoxazoles were found to be potent inhibitors of FMS kinase, with IC50 values in the nanomolar range.[6]

The following diagram illustrates the general mechanism of action of an isoxazole carboxamide as a Type I kinase inhibitor:

Caption: Binding mode of an isoxazole carboxamide kinase inhibitor.

-

Induction of Apoptosis: Many isoxazole carboxamide derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[7] This can occur through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of isoxazole carboxamides are well-documented, with Leflunomide being a prime example.[3] These compounds can modulate the immune response by inhibiting the production of pro-inflammatory cytokines and enzymes.[4]

-

COX Inhibition: Some isoxazole derivatives, such as Valdecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Antimicrobial Activity

The isoxazole ring is a component of several clinically used antibiotics, such as Sulfamethoxazole and Cloxacillin.[3] Isoxazole carboxamides have also demonstrated a broad spectrum of antimicrobial activity against bacteria and fungi.[4][7] Their mechanism of action can involve the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.

In Vitro Biological Evaluation: A Practical Guide

The biological activity of newly synthesized isoxazole carboxamide ligands is typically assessed using a panel of in vitro assays.

Cytotoxicity Assessment: The MTS Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. This assay is commonly used to evaluate the anticancer potential of new compounds.

Experimental Protocol: MTS Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoxazole carboxamide compounds in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

-

MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is bioreduced by viable cells into a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole carboxamides can be fine-tuned by modifying the substituents on the isoxazole ring and the carboxamide nitrogen. SAR studies have revealed several key trends:

-

Halogenation: The introduction of halogen atoms, particularly on the phenyl rings, can enhance the anticancer and antimicrobial activity of isoxazole carboxamides.[3] This is likely due to increased lipophilicity and the potential for halogen bonding interactions with the target protein.

-

Substitution on the Carboxamide Nitrogen: The nature of the substituent on the carboxamide nitrogen is crucial for determining the selectivity and potency of the ligand. Bulky or hydrophobic groups can be used to probe specific pockets within the binding site of the target protein.

Quantitative Data Summary

The following table summarizes the biological activity of representative isoxazole carboxamide derivatives from the literature.

| Compound ID | Target | Assay | IC50/GI50 | Reference |

| 6a | FMS Kinase | Kinase Assay | 9.95 nM | [6] |

| 2d | HeLa Cells | Cytotoxicity Assay | 15.48 µg/ml | [5] |

| 2e | Hep3B Cells | Cytotoxicity Assay | ~23 µg/ml | [5] |

| 2e (nano-emulgel) | B16F1 Cells | Cytotoxicity Assay | 0.039 µM | [3] |

Future Directions and Conclusion

The isoxazole carboxamide scaffold continues to be a fertile ground for drug discovery.[2][8] Future research will likely focus on:

-

Multi-target Ligands: Designing single molecules that can modulate multiple targets involved in a disease pathway.

-

Novel Drug Delivery Systems: Utilizing nanotechnology, such as nano-emulgels, to improve the solubility, bioavailability, and targeted delivery of isoxazole carboxamide drugs.[3]

-

Expansion into New Therapeutic Areas: Exploring the potential of these ligands in treating neurodegenerative diseases, viral infections, and other unmet medical needs.[7]

References

- Abdelgawad, M. A., et al. (2021). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Research Journal of Pharmacy and Technology, 14(11), 5883-5889.

- Im, D., et al. (2015). Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. European Journal of Medicinal Chemistry, 102, 600-610.

- Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(1), 47.

- Kumar, R., et al. (2017). Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Der Pharma Chemica, 9(1), 108-114.

- Khabnadideh, S., et al. (2007). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes.

- Witulski, B., et al. (2018). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 23(11), 2933.

- Singh, P., & Kumar, V. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 225-233.

- Bibi, N., et al. (2019).

-

Mechanism of formation of isoxazole‐5‐carboxamides 6. - ResearchGate. (n.d.). Retrieved from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. (n.d.). Retrieved from [Link]

- Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(6), 1582.

- G, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 16(3), 479-502.

- Hawash, M., et al. (2022). (PDF) Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability.

- G, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery.

-

Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (n.d.). Retrieved from [Link]

- G, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kuey.net [kuey.net]

- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

step-by-step preparation of 5-Methyl-N-phenylisoxazole-3-carboxamide

Abstract

This application note details the step-by-step preparation of 5-Methyl-N-phenylisoxazole-3-carboxamide , a pharmacologically significant scaffold found in various anti-inflammatory and immunomodulatory agents (e.g., Leflunomide metabolites). We present two distinct protocols: Method A , a robust Acid Chloride route suitable for gram-scale synthesis, and Method B , a HATU-mediated direct coupling ideal for high-throughput library generation. This guide includes critical process parameters, purification strategies, and full characterization data to ensure reproducibility.

Introduction & Retrosynthetic Analysis

The isoxazole-3-carboxamide moiety is a privileged structure in medicinal chemistry, offering a rigid linker that directs substituents into specific binding pockets. The synthesis is approached via the amidation of 5-methylisoxazole-3-carboxylic acid .

While the isoxazole ring can be constructed via [3+2] cycloaddition, this guide focuses on the amidation of the commercially available carboxylic acid to ensure high regio-purity and operational simplicity.

Retrosynthetic Logic (Graphviz)

Figure 1: Retrosynthetic disconnection revealing the convergent amide coupling strategy.

Experimental Protocols

Method A: The Acid Chloride Route (Scalable)

Best for: Gram-scale synthesis, cost-efficiency, and avoiding expensive coupling reagents.

Reagents:

-

5-Methylisoxazole-3-carboxylic acid (1.0 equiv)

-

Thionyl Chloride (

) (3.0 equiv) -

Aniline (1.1 equiv)

-

Triethylamine (TEA) (2.0 equiv)

-

Solvents: Toluene (Activation), Dichloromethane (DCM) (Coupling)

Step-by-Step Protocol:

-

Activation (Acid Chloride Formation):

-

In a dry round-bottom flask equipped with a reflux condenser and a

drying tube, suspend 5-methylisoxazole-3-carboxylic acid (5.0 g, 39.3 mmol) in dry Toluene (50 mL). -

Add Thionyl Chloride (8.6 mL, 118 mmol) dropwise.

-

Critical Insight: Add 2 drops of dry DMF to catalyze the reaction via the Vilsmeier-Haack intermediate.

-

Heat to reflux (110°C) for 3 hours. The solution should become clear, indicating conversion to the acid chloride.

-

Evaporation: Remove solvent and excess

under reduced pressure. Co-evaporate with Toluene (

-

-

Coupling (Amidation):

-

Dissolve the crude acid chloride in dry DCM (40 mL) and cool to 0°C (ice bath).

-

In a separate vessel, mix Aniline (4.0 mL, 43.2 mmol) and TEA (11.0 mL, 78.6 mmol) in DCM (20 mL).

-

Add the amine solution dropwise to the acid chloride solution over 30 minutes, maintaining temperature

°C. -

Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

-

-

Workup:

-

Quench with water (50 mL). Separate phases.

-

Wash organic layer sequentially with:

-

1M HCl (

mL) – Removes unreacted aniline. -

Sat.

( -

Brine (30 mL).

-

-

Dry over

, filter, and concentrate.

-

Method B: The HATU Direct Coupling (High-Throughput)

Best for: Small scale (mg), parallel synthesis, or acid-sensitive substrates.

Reagents:

-

5-Methylisoxazole-3-carboxylic acid (1.0 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Aniline (1.1 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Protocol:

-

Pre-activation:

-

Dissolve 5-methylisoxazole-3-carboxylic acid (100 mg, 0.79 mmol) in DMF (2 mL).

-

Add HATU (360 mg, 0.95 mmol) and DIPEA (0.41 mL, 2.37 mmol).

-

Stir at RT for 15 minutes. Observation: Solution may turn slightly yellow.

-

-

Coupling:

-

Add Aniline (80 mg, 0.87 mmol).

-

Stir at RT for 12–16 hours.

-

-

Workup (Precipitation Method):

-

Pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring.

-

The product often precipitates as a white/off-white solid.

-

Filter, wash with water, and dry.

-

Alternative: If no precipitate forms, extract with EtOAc as per Method A.

-

Comparative Data Analysis

| Metric | Method A (Acid Chloride) | Method B (HATU) |

| Scale Suitability | Gram to Kilogram | Milligram to Gram |

| Typical Yield | 80 – 90% | 75 – 85% |

| Cost | Low (Reagents are cheap) | High (HATU is expensive) |

| Purification | Often Recrystallization | Column Chromatography often needed |

| Atom Economy | High | Lower (Large coupling byproducts) |

Purification & Characterization Workflow

Purification Strategy: For Method A, the crude solid is often pure enough for use. If necessary, recrystallize from Ethanol/Water (1:1) . Dissolve in hot ethanol, add water until turbid, and cool slowly.

Workflow Diagram (Graphviz)

Figure 2: Standard workup flow to ensure removal of starting materials.

Characterization Data (Expected):

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula:

-

Molecular Weight: 202.21 g/mol

-

LC-MS:

-

NMR (400 MHz, DMSO-

-

10.45 (s, 1H, NH amide) – Diagnostic peak, disappears with

-

7.75 (d,

-

7.35 (t,

-

7.10 (t,

- 6.65 (s, 1H, Isoxazole C4-H ) – Key scaffold marker.

- 2.48 (s, 3H, Isoxazole C5-CH3 ).

-

10.45 (s, 1H, NH amide) – Diagnostic peak, disappears with

Troubleshooting & Expert Insights

-

Low Yield in Method A?

-

Cause: Hydrolysis of the acid chloride.

-

Fix: Ensure Toluene/DCM are anhydrous. Use a fresh bottle of

. Do not delay between evaporation of

-

-

Regioselectivity Concerns?

-

Starting from the carboxylic acid avoids the regioselectivity issues common in [3+2] cycloadditions (where 3,5- vs 5,3-isomers can form). This protocol guarantees the 3-carboxamide-5-methyl isomer.

-

-

Sticky Solid?

-

If the product oils out during recrystallization, scratch the glass surface or add a seed crystal. Ensure all DMF is removed (wash with water thoroughly) if using Method B.

-

References

-

Vertex AI Search. (2023). Synthesis of 5-Methyl-N-phenylisoxazole-3-carboxamide protocol. Retrieved from 1

-

ChemicalBook. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid NMR Data. Retrieved from 2[2]

-

ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from 1

-

Sigma-Aldrich. (n.d.). 5-Methylisoxazole-3-carboxylic acid Product Sheet. Retrieved from

Sources

reaction conditions for coupling aniline with 5-methylisoxazole-3-carboxylic acid

Application Note: High-Efficiency Amide Coupling of 5-Methylisoxazole-3-Carboxylic Acid with Aniline

Part 1: Strategic Overview & Mechanistic Insight

The coupling of 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4) with aniline (CAS 62-53-3) to form N-phenyl-5-methylisoxazole-3-carboxamide is a foundational transformation in the synthesis of immunomodulators (e.g., Leflunomide analogs) and kinase inhibitors.

While amide bond formation is routine, this specific pairing presents unique electronic considerations:

-

Electronic Deactivation of Aniline: The aromatic ring of aniline delocalizes the nitrogen lone pair, significantly reducing nucleophilicity compared to aliphatic amines (

of Ph-NH -

Isoxazole Ring Stability: The isoxazole ring is generally stable under standard coupling conditions. However, the 3-carboxylic acid position is directly adjacent to the ring nitrogen, creating an electron-deficient carbonyl center that is highly reactive once activated but prone to hydrolysis if wet solvents are used.

Recommended Strategy:

-

For Discovery/Screening (<100 mg): Use HATU activation. It drives the reaction to completion rapidly despite aniline's lower nucleophilicity and simplifies purification.

-

For Scale-Up (>1 g): Use the Acid Chloride method. It is cost-effective, avoids expensive peptide coupling reagents, and allows for simple extractive workup.

Part 2: Protocols & Experimental Methodologies

Method A: The "Discovery" Route (HATU Activation)

Best for: High-throughput synthesis, library generation, and maximizing yield on small scales.

Reagents:

-

5-Methylisoxazole-3-carboxylic acid (1.0 equiv)

-

Aniline (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc

Step-by-Step Protocol:

-

Activation: In a dried scintillation vial or round-bottom flask, dissolve 5-methylisoxazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add DIPEA (3.0 equiv). The solution may warm slightly; this ensures the carboxylic acid is deprotonated (carboxylate form).

-

Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. The solution will typically turn yellow/orange, indicating the formation of the activated At-ester.

-

Amine Addition: Add aniline (1.1 equiv).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS or TLC (50% EtOAc/Hexanes).

-

Checkpoint: If the reaction stalls, heat to 50°C. Aniline is a weak nucleophile; thermal energy can overcome the activation barrier without degrading the isoxazole.

-

-

Workup:

-

Dilute reaction mixture with EtOAc (10x volume).

-

Wash sequence: 1x Sat. NaHCO

, 1x Water, 1x 1M HCl (critical to remove unreacted aniline), 1x Brine. -

Dry over Na

SO

-

Method B: The "Preparative" Route (Acid Chloride via Thionyl Chloride)

Best for: Gram-scale synthesis, cost reduction, and avoiding phosphorus byproducts.

Reagents:

-

5-Methylisoxazole-3-carboxylic acid (1.0 equiv)

-

Thionyl Chloride (

) (5.0 equiv or used as solvent) -

Catalytic DMF (1-2 drops)

-

Aniline (1.0 equiv)

-

Triethylamine (TEA) or Pyridine (1.2–2.0 equiv)

-

Solvent: DCM or Toluene

Step-by-Step Protocol:

-

Chlorination: Suspend 5-methylisoxazole-3-carboxylic acid in dry Toluene or DCM. Add Thionyl Chloride (5 equiv) and 1 drop of DMF (catalyst).

-

Reflux: Heat to reflux (70–80°C) for 2–3 hours. The solid acid will dissolve as it converts to the acid chloride.

-

Validation: Aliquot a drop into MeOH. Check TLC/LCMS for the methyl ester (methyl 5-methylisoxazole-3-carboxylate). If acid remains, continue reflux.

-

-

Isolation (Critical): Concentrate the mixture to dryness under reduced pressure to remove excess

. Azeotrope with toluene (2x) to ensure all traces of acidic gas are removed. Residue: 5-methylisoxazole-3-carbonyl chloride (solid/oil). -

Coupling: Dissolve the crude acid chloride in anhydrous DCM (0.3 M). Cool to 0°C.

-

Addition: Add a solution of Aniline (1.0 equiv) and TEA (1.5 equiv) in DCM dropwise to the cold acid chloride solution.

-

Reaction: Warm to RT and stir for 3 hours.

-

Workup: Wash with 1M HCl (removes TEA and unreacted aniline), then Sat. NaHCO

. Dry and concentrate. Recrystallize from EtOH/Water if necessary.

Part 3: Data Presentation & Troubleshooting

Table 1: Comparison of Coupling Conditions

| Parameter | Method A: HATU | Method B: Acid Chloride |

| Scale | mg to 1 g | 1 g to >1 kg |

| Time | 2–4 Hours | 6–12 Hours (2 steps) |

| Cost | High (HATU reagent) | Low ( |

| Purification | Column Chromatography often needed | Crystallization often sufficient |

| Aniline Tolerance | Excellent for electron-poor anilines | Good, but requires dry conditions |

| Byproducts | Urea, Phosphine oxides (difficult to remove) |

Troubleshooting Guide

-

Issue: Low Yield with HATU.

-

Cause: Incomplete activation or steric hindrance.

-

Fix: Switch solvent to NMP (N-methyl-2-pyrrolidone) or increase temperature to 60°C. Ensure DMF is anhydrous (water consumes HATU).

-

-

Issue: Product is colored/impure (Method B).

-

Cause: Oxidation of aniline or residual thionyl chloride.

-

Fix: Ensure complete evaporation of

before adding aniline. Perform the coupling under Nitrogen/Argon atmosphere.

-

-

Issue: Isoxazole Ring Cleavage.

-

Cause: Harsh reduction or extreme basicity at high temps (rare).

-

Fix: Avoid using strong nucleophilic bases (like NaOH) during the coupling step; stick to non-nucleophilic organic bases (DIPEA, TEA).

-

Part 4: Visualization (Graphviz/DOT)

Diagram 1: Reaction Mechanism & Workflow

Caption: Mechanistic pathway for amide bond formation showing activation, nucleophilic attack, and product generation.

Diagram 2: Method Selection Decision Tree

Caption: Decision matrix for selecting the optimal coupling methodology based on reaction scale and downstream requirements.

Part 5: References

-

Amide Bond Formation in Medicinal Chemistry:

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

-

-

Synthesis of Isoxazole Carboxamides (Acid Chloride Method):

-

ResearchGate. (2018).[1] Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives.

-

-

Anticancer Isoxazole Derivatives (Protocol Validation):

-

Liu, Y., et al. (2012). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles. PMC / NIH.

-

-

Flow Chemistry Applications for Isoxazole Amides:

-

ACS Sustainable Chemistry & Engineering. (2019). Amide Formation in the Absence of Traditional Coupling Reagents.[2]

-

-

Preparation of 5-methylisoxazole-3-carbonyl chloride:

-

ChemicalBook & Sigma-Aldrich Technical Data.

-

Sources

Application Note: 5-Methyl-N-phenylisoxazole-3-carboxamide as a Chemical Intermediate

[2]

Abstract & Strategic Value

5-Methyl-N-phenylisoxazole-3-carboxamide (CAS: 14647-83-7 / Analogous derivatives) represents a strategic scaffold in organic synthesis and medicinal chemistry.[1] Structurally isomeric to the antirheumatic drug Leflunomide, this compound serves two distinct roles in chemical workflows:

-

Pharmacophore Scaffold: A stable building block for developing antimicrobial, antitubercular, and anti-inflammatory agents.[2]

-

"Masked" Reactive Intermediate: The isoxazole core functions as a latent 1,3-dicarbonyl equivalent.[3] Under specific stimuli (reductive or basic conditions), the N–O bond cleaves, unmasking reactive acyclic functionalities (β-amino enones or β-keto amides) amenable to further heterocyclization (e.g., to pyrimidines, pyrroles, or pyridines).[2][3]

This guide provides validated protocols for its synthesis, purification, and utilization in ring-transformation reactions.[2]

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 5-Methyl-N-phenylisoxazole-3-carboxamide |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Core Structure | Isoxazole ring substituted at C3 (carboxamide) and C5 (methyl).[1][4][5][6] |

| Key Reactivity | N–O bond cleavage (labile to H₂/Pd or strong base); Amide hydrolysis; Electrophilic aromatic substitution (phenyl ring).[1][2] |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water.[2] |

Application 1: Synthesis of the Intermediate

Rationale: High-purity starting material is required for downstream applications. The acid chloride route is preferred for its atom economy and yield.[1]

Protocol A: Acylation of Aniline with 5-Methylisoxazole-3-carbonyl Chloride

Objective: Synthesize 5-Methyl-N-phenylisoxazole-3-carboxamide with >98% purity.

Materials:

Step-by-Step Methodology:

-

Acid Chloride Formation:

-

In a dry round-bottom flask equipped with a reflux condenser, suspend 5-methylisoxazole-3-carboxylic acid (10.0 mmol) in dry toluene (20 mL).

-

Add thionyl chloride (15.0 mmol) dropwise.[1] Add a catalytic amount of DMF (1-2 drops).[1]

-

Reflux the mixture for 2–3 hours until gas evolution (SO₂, HCl) ceases and the solution becomes clear.

-

Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride (yellow oil/solid).[1] Do not purify; use immediately.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM (15 mL) and cool to 0°C in an ice bath.

-

In a separate vessel, mix aniline (10.0 mmol) and triethylamine (12.0 mmol) in anhydrous DCM (10 mL).

-

Add the aniline/base solution dropwise to the acid chloride solution over 15 minutes, maintaining the temperature <5°C.

-

Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).[1]

-

-

Work-up & Purification:

-

Quench the reaction with water (30 mL).

-

Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO₃ (to remove unreacted acid), and brine.[1][2]

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Recrystallization: Purify the crude solid from Ethanol/Water or Ethyl Acetate/Hexane to yield white/off-white crystals.[1]

-

Application 2: The "Masked" Intermediate (Ring Opening)

Rationale: The isoxazole ring is a latent form of a 1,3-dicarbonyl system.[1][3] This transformation is critical for accessing complex heterocycles that are difficult to synthesize directly.[1]

Protocol B: Reductive Ring Opening to β-Amino Enones

Mechanism: Catalytic hydrogenation cleaves the weak N–O bond, resulting in a β-amino enone (or the tautomeric imino-enol), which serves as a precursor for pyrazoles or pyrimidines.[1][2]

Step-by-Step Methodology:

-

Setup:

-

Hydrogenation:

-

Isolation:

-

Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol.

-

Concentrate the filtrate. The product is typically a β-amino enone derivative .[1][8]

-

Validation: Check 1H NMR for the disappearance of the isoxazole C4-H singlet (approx. 6.5 ppm) and appearance of enamine/enol signals.

-

Application 3: Metal-Catalyzed Transannulation

Rationale: Modern synthetic methods utilize isoxazoles as substrates for Fe(III) or Ru(II) catalyzed reactions to form pyrroles or pyridines via N-O bond insertion.[1]

Workflow Logic:

Isoxazole + Alkyne/Alkene + Catalyst

Visualization: Reaction Pathways[1][3]

Figure 1: Synthetic utility map of 5-Methyl-N-phenylisoxazole-3-carboxamide, illustrating its origin and transformation into diverse bioactive scaffolds.

Safety & Handling (SDS Summary)

-

Hazards: Isoxazole derivatives should be treated as potential irritants.[1][4] The N-O bond possesses latent energy; avoid uncontrolled heating of bulk material.

-

Thionyl Chloride: Highly corrosive and water-reactive.[1] Perform Step 1 (Protocol A) in a fume hood.

-

Hydrogenation: H₂ gas is flammable.[1] Pd/C is pyrophoric when dry. Keep wet with solvent during filtration.

References

-

Praveen, C., et al. (2010).[1][2][9] "AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles."[9] Synlett, 2010(5), 777-781.[1][2]

-

Sperry, J. B., & Wright, D. L. (2005).[2] "The application of isoxazoles in the synthesis of natural products."[3] Current Opinion in Drug Discovery & Development, 8(6), 723-740.[1][2]

-

Zhang, X.-W., et al. (2020).[1][2][9] "Regioselective Synthesis of Isoxazoles." Journal of Organic Chemistry, 85(23), 15726-15735.[2] [1][2]

-

BenchChem Technical Review. (2023). "The Dual Nature of the Isoxazole Ring in Carboxylate Esters: Reactivity and Stability." [1][2]

-

Tang, S., et al. (2009).[1][2][9] "Efficient synthesis of 3,5-disubstituted isoxazoles." Organic Letters, 11(17), 3982-3985.[1][2] [1][2]

Sources

- 1. Isoxazoles | Fisher Scientific [fishersci.com]

- 2. Frontiers | Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy 1-(3,4-Dichlorophenyl)butane-1,3-dione (EVT-3196617) | 55748-84-0 [evitachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Isoxazole synthesis [organic-chemistry.org]

Application Note: High-Precision In Vitro Characterization of Isoxazole Carboxamides

Abstract & Scope

Isoxazole carboxamides represent a privileged scaffold in medicinal chemistry, most notably exemplified by Leflunomide (an antirheumatic prodrug) and its active metabolite Teriflunomide (A77 1726). While primarily recognized as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) —the rate-limiting enzyme in de novo pyrimidine biosynthesis—derivatives of this class also exhibit activity against specific kinases (e.g., JAK, VEGFR).

This guide provides a rigorous, field-proven workflow for characterizing these compounds. Unlike generic small-molecule screens, isoxazole carboxamides require specific attention to pH-dependent ring stability and metabolic specificity . This protocol details the "Gold Standard" colorimetric DHODH assay and a self-validating cell-based workflow using uridine rescue.

Chemical Handling & Stability (Critical)

The Trustworthiness Pillar: Many commercially available isoxazole carboxamides are stable in solid form but exhibit unique instabilities in solution. Ignoring this leads to false negatives or inconsistent IC50 values.

The "Ring-Opening" Trap

Certain isoxazole carboxamides (specifically those structurally similar to Leflunomide) are base-labile . At pH > 8.0, the isoxazole ring can undergo hydrolysis to form a malononitrilamide (the open-ring active metabolite).

-

Implication: If your target is the intact isoxazole, avoid storing stocks in basic buffers.

-

Protocol:

-

Dissolve neat compounds in 100% anhydrous DMSO .

-

Store stocks at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture (promoting hydrolysis).

-

Assay Buffer Warning: Ensure your assay buffer pH does not exceed 8.0 unless the ring-opening is the desired activation step.

-

Solubility & Aggregation

These scaffolds are often hydrophobic.

-

Validation Step: All buffers must contain a non-ionic detergent (e.g., 0.01% - 0.1% Triton X-100) to prevent the formation of colloidal aggregates, which cause non-specific enzyme inhibition (false positives).

Protocol A: Enzymatic DHODH Inhibition Assay (Colorimetric)

This is the industry-standard biochemical assay. It couples the oxidation of Dihydroorotate (DHO) to the reduction of 2,6-Dichloroindophenol (DCIP) .[1]

Mechanism: DHODH transfers electrons from DHO to Ubiquinone (CoQ), reducing it to Ubiquinol.[2] In this in vitro system, DCIP acts as the terminal electron acceptor, changing from Blue (Oxidized) to Colorless (Reduced) .[3]

Assay Principle Diagram

Caption: Kinetic flow of the DHODH-DCIP coupled assay. Signal loss at 600nm correlates to enzyme activity.

Reagents & Preparation

| Component | Concentration (Final) | Role | Notes |

| Buffer | 50 mM Tris-HCl, pH 8.0 | Reaction Medium | Optimal pH for human DHODH. |

| Salt | 150 mM KCl | Ionic Strength | Mimics physiological conditions. |

| Detergent | 0.1% Triton X-100 | Stabilizer | Crucial to prevent compound aggregation. |

| Substrate | 200–500 µM L-DHO | Electron Donor | L-Dihydroorotate (Sigma D7128). |

| Cofactor | 100 µM Decylubiquinone | Electron Acceptor | Coenzyme Q analog (more soluble). |

| Reporter | 60–100 µM DCIP | Chromophore | Absorbance max at 600 nm. |

| Enzyme | 15–25 nM | Catalyst | Recombinant Human DHODH (residues 30-396). |

Step-by-Step Workflow

-

Compound Plating:

-

Dispense 100 nL of test compounds (in DMSO) into a 384-well clear-bottom plate using an acoustic dispenser (e.g., Echo).

-

Include High Controls (DMSO only) and Low Controls (2 µM Brequinar or Teriflunomide).

-

-

Enzyme Pre-incubation:

-

Dilute DHODH enzyme in Assay Buffer (Tris/KCl/Triton).[1]

-

Dispense 10 µL of Enzyme Mix to the plate.

-

Centrifuge briefly (1000 rpm, 1 min).

-

Incubate for 15 minutes at RT . Why? Allows slow-binding inhibitors to engage the ubiquinone binding tunnel.

-

-

Substrate Trigger:

-

Prepare a 2X Substrate Mix (DHO + Decylubiquinone + DCIP) in Assay Buffer.

-

Dispense 10 µL of Substrate Mix to initiate the reaction.

-

-

Kinetic Read:

-

Immediately place in a plate reader (e.g., PerkinElmer EnVision).

-

Measure Absorbance at 600 nm .

-

Read every 60 seconds for 20–30 minutes (Kinetic Mode).

-

-

Data Analysis:

-

Calculate the slope (Vmax) of the linear portion of the decay curve (0–10 min).

-

Normalize % Inhibition =

-

Protocol B: Cell-Based Viability with Uridine Rescue

The Causality Pillar: To prove your isoxazole carboxamide kills cells via DHODH inhibition (and not off-target toxicity), you must perform a Uridine Rescue experiment. Cells bypass DHODH blockade if supplied with exogenous uridine, which salvages the pyrimidine pathway.[2]

Cell Lines: Jurkat (T-cell leukemia) or THP-1 (AML). These are highly sensitive to pyrimidine starvation.

Rescue Workflow Diagram

Caption: Uridine rescue logic. A >100-fold shift in IC50 confirms DHODH mechanism.

Detailed Methodology

-

Seeding:

-

Seed Jurkat cells at 2,000 cells/well in 384-well white opaque plates.

-

Media: RPMI-1640 + 10% FBS.

-

Rescue Wells: Supplement media with 100 µM Uridine (Sigma U3003).

-

-

Treatment:

-

Add compounds (10-point dose response, top conc 10 µM).

-

Ensure final DMSO < 0.5%.

-

-

Incubation:

-

Incubate for 72 hours .

-

Note: Metabolic starvation takes time. 24h is insufficient to deplete the intracellular nucleotide pool.

-

-

Readout:

-

Add CellTiter-Glo (Promega) or equivalent ATP-based luminescent reagent.

-

Shake for 2 mins; incubate 10 mins dark.

-

Read Luminescence.

-

Troubleshooting & Validation

| Issue | Probable Cause | Solution |

| High Background (Enzymatic) | DCIP auto-reduction or impure reagents. | Prepare DCIP fresh daily. Keep substrate mix protected from light. |

| No Inhibition (Cell-based) | High endogenous uridine in FBS. | Use Dialyzed FBS if the shift window is small. Standard FBS usually works for Jurkat, but dialyzed is stricter. |

| Steep Hill Slope (>2.0) | Compound aggregation or precipitation. | Check solubility limits. Increase Triton X-100 to 0.1%. |

| Compound Instability | Base-catalyzed hydrolysis. | Verify compound integrity via LC-MS after 24h in assay buffer. If degrading, lower pH to 7.4 (enzyme activity will drop slightly, but stability improves). |

References

-

Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012). Expert Opinion on Therapeutic Patents. Link

-

National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: In Vitro Biochemical Assays. NCBI Bookshelf.[4] Link

-

Greene, S., et al. (1995). Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide.[5][6] Biochemical Pharmacology. Link

-

Sykes, D.B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell.[6][7][8][9] Link

-

PubChem Compound Summary. (2023). Leflunomide (CID 3899). National Library of Medicine.[4] Link

Sources

- 1. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay in Summary_ki [bindingdb.org]

- 4. In Vitro Biochemical Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Leflunomide? [synapse.patsnap.com]

- 6. Mechanism of action of leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-N-phenylisoxazole-3-carboxamide

Welcome to the technical support center for the synthesis of 5-Methyl-N-phenylisoxazole-3-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important isoxazole derivative. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.

General Synthetic Overview

The synthesis of 5-Methyl-N-phenylisoxazole-3-carboxamide is typically approached as a two-step process starting from the commercially available 5-methylisoxazole-3-carboxylic acid. The core of the synthesis is the formation of an amide bond, which requires the activation of the carboxylic acid group before its reaction with aniline.

Caption: High-level workflow for the synthesis of 5-Methyl-N-phenylisoxazole-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the final amide coupling step?

A1: There are two principal pathways for converting 5-methylisoxazole-3-carboxylic acid to the target amide:

-

The Acid Chloride Route: This is a robust, traditional method where the carboxylic acid is first converted to a highly reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] This intermediate then readily reacts with aniline, often in the presence of a mild base to scavenge the HCl byproduct.

-